2-((6-(3-nitrophenyl)pyridazin-3-yl)thio)-N-(thiophen-2-ylmethyl)acetamide
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Overview
Description
2-((6-(3-nitrophenyl)pyridazin-3-yl)thio)-N-(thiophen-2-ylmethyl)acetamide is a complex organic compound that features a pyridazine ring substituted with a nitrophenyl group and a thiophen-2-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-((6-(3-nitrophenyl)pyridazin-3-yl)thio)-N-(thiophen-2-ylmethyl)acetamide typically involves multi-step organic reactions. One common approach is the condensation of 3-nitrophenylhydrazine with a suitable dicarbonyl compound to form the pyridazine ring. This intermediate is then subjected to thiolation reactions to introduce the thioether linkage, followed by acylation to attach the acetamide group.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophen-2-ylmethyl group, leading to the formation of sulfoxides or sulfones.
Reduction: The nitro group on the phenyl ring can be reduced to an amine group under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamide moiety.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted acetamides.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Medicine: The compound is being investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.
Industry: In material science, the compound’s unique structural properties make it a candidate for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-((6-(3-nitrophenyl)pyridazin-3-yl)thio)-N-(thiophen-2-ylmethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl and thiophen-2-ylmethyl groups play crucial roles in binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
- 2-((6-(4-nitrophenyl)pyridazin-3-yl)thio)-N-(thiophen-2-ylmethyl)acetamide
- 2-((6-(3-nitrophenyl)pyridazin-3-yl)thio)-N-(furan-2-ylmethyl)acetamide
- 2-((6-(3-nitrophenyl)pyridazin-3-yl)thio)-N-(thiophen-3-ylmethyl)acetamide
Uniqueness: The unique combination of the nitrophenyl and thiophen-2-ylmethyl groups in 2-((6-(3-nitrophenyl)pyridazin-3-yl)thio)-N-(thiophen-2-ylmethyl)acetamide provides distinct electronic and steric properties that can influence its reactivity and binding affinity. This makes it a valuable compound for specific applications where these properties are advantageous.
Properties
IUPAC Name |
2-[6-(3-nitrophenyl)pyridazin-3-yl]sulfanyl-N-(thiophen-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O3S2/c22-16(18-10-14-5-2-8-25-14)11-26-17-7-6-15(19-20-17)12-3-1-4-13(9-12)21(23)24/h1-9H,10-11H2,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTZPWWGZHXKUSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=NN=C(C=C2)SCC(=O)NCC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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